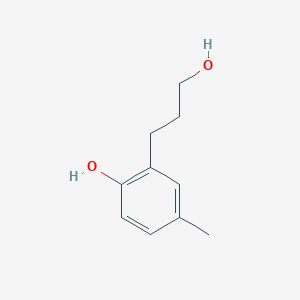
3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is an organic compound that features a fluorinated pyridine ring attached to a methylpropanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoropyridine, which can be synthesized through various methods, including the Balz-Schiemann reaction.
Formation of Intermediate: The 5-fluoropyridine is then subjected to a Grignard reaction with a suitable organomagnesium halide to form the corresponding pyridyl magnesium bromide intermediate.
Addition of Methylpropanol Group: The intermediate is then reacted with 2-methylpropanal under controlled conditions to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
作用机制
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
5-Fluoropyridine-3-boronic acid: Another fluorinated pyridine derivative used in pharmaceutical synthesis.
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)2-8-3-9(10)5-11-4-8/h3-5,7,12H,2,6H2,1H3 |
InChI 键 |
ACGQZTHQUDQWKA-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=CN=C1)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


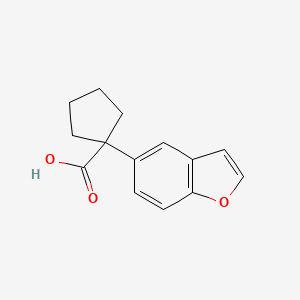
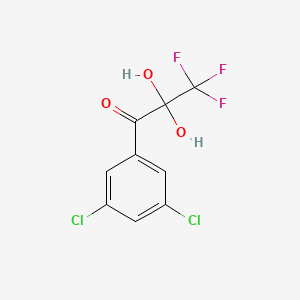

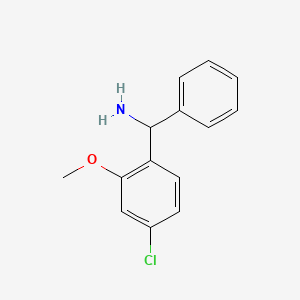
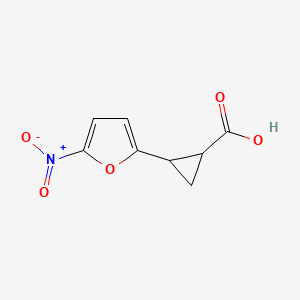
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
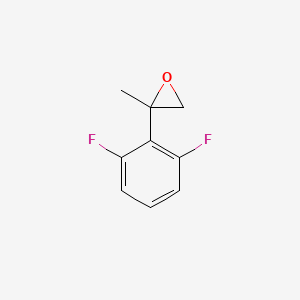
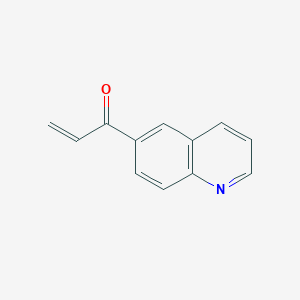
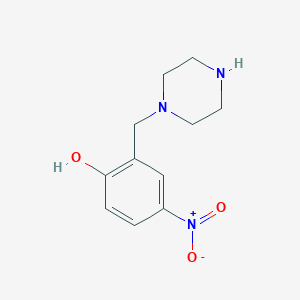
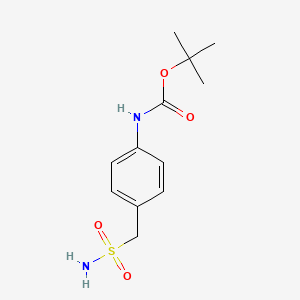
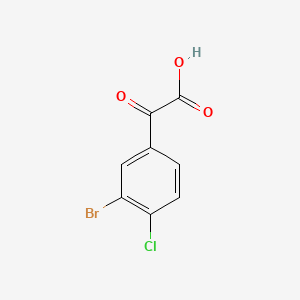
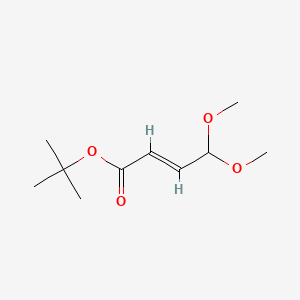
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)
